N-(3,4-dimethoxybenzyl)-2-(2-methylphenoxy)-N-(pyridin-2-yl)acetamide
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Overview
Description
N-[(3,4-Dimethoxyphenyl)methyl]-2-(2-methylphenoxy)-N-(pyridin-2-yl)acetamide is a complex organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-Dimethoxyphenyl)methyl]-2-(2-methylphenoxy)-N-(pyridin-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the 3,4-dimethoxybenzyl chloride: This can be achieved by reacting 3,4-dimethoxybenzyl alcohol with thionyl chloride under reflux conditions.
Nucleophilic substitution: The 3,4-dimethoxybenzyl chloride is then reacted with 2-(2-methylphenoxy)acetic acid in the presence of a base such as potassium carbonate to form the intermediate ester.
Amidation: The ester is then converted to the final amide by reacting with 2-aminopyridine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, alternative solvents, and catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-Dimethoxyphenyl)methyl]-2-(2-methylphenoxy)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic rings can be reduced under catalytic hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced aromatic rings.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly for its interactions with specific biological targets.
Mechanism of Action
The mechanism by which N-[(3,4-Dimethoxyphenyl)methyl]-2-(2-methylphenoxy)-N-(pyridin-2-yl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A related compound with similar structural features but different functional groups.
2-(2-Methylphenoxy)acetic acid: A precursor used in the synthesis of the target compound.
2-Aminopyridine: Another precursor used in the synthesis.
Uniqueness
N-[(3,4-Dimethoxyphenyl)methyl]-2-(2-methylphenoxy)-N-(pyridin-2-yl)acetamide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H24N2O4 |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-(2-methylphenoxy)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C23H24N2O4/c1-17-8-4-5-9-19(17)29-16-23(26)25(22-10-6-7-13-24-22)15-18-11-12-20(27-2)21(14-18)28-3/h4-14H,15-16H2,1-3H3 |
InChI Key |
DJLOCXVRNPICLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N(CC2=CC(=C(C=C2)OC)OC)C3=CC=CC=N3 |
Origin of Product |
United States |
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